Technical Guide: Synthesis and Characterization of 2-Acetoxy-4'-hexyloxybenzophenone
Technical Guide: Synthesis and Characterization of 2-Acetoxy-4'-hexyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetoxy-4'-hexyloxybenzophenone, a benzophenone derivative of interest in various scientific and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and expected characterization data for this compound.
Synthetic Pathway
The synthesis of 2-Acetoxy-4'-hexyloxybenzophenone is proposed as a two-step process. The first step involves the synthesis of the intermediate, 2-hydroxy-4'-hexyloxybenzophenone, via a Friedel-Crafts acylation reaction. The subsequent step is the acetylation of the hydroxyl group of the intermediate to yield the final product.
Caption: Proposed two-step synthesis of 2-Acetoxy-4'-hexyloxybenzophenone.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4'-hexyloxybenzophenone
This procedure is based on a standard Friedel-Crafts acylation followed by a Fries rearrangement, adapted for the synthesis of the hexyloxy derivative.
Materials:
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4-Hexyloxybenzoyl chloride
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Phenol
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 2M
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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Ethyl acetate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
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Cool the suspension to 0°C in an ice bath.
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Add 4-hexyloxybenzoyl chloride (1.0 eq) dropwise to the stirred suspension.
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After the addition is complete, add phenol (1.1 eq) dissolved in anhydrous dichloromethane dropwise via the dropping funnel.
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Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to 0°C and quench by the slow addition of 2M HCl.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-hydroxy-4'-hexyloxybenzophenone.
Step 2: Synthesis of 2-Acetoxy-4'-hexyloxybenzophenone
This procedure follows a standard acetylation of a phenolic hydroxyl group.[1]
Materials:
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2-Hydroxy-4'-hexyloxybenzophenone
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Acetic anhydride
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Pyridine, anhydrous
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Dichloromethane (DCM)
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Hydrochloric acid (HCl), 1M
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 2-hydroxy-4'-hexyloxybenzophenone (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add acetic anhydride (1.5 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by the slow addition of water.
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Dilute the mixture with dichloromethane and transfer to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be further purified by recrystallization or column chromatography if necessary to yield 2-Acetoxy-4'-hexyloxybenzophenone.
Characterization Data
The following table summarizes the expected and reported physical and spectral data for 2-Acetoxy-4'-hexyloxybenzophenone and its precursor. Data for the target compound is based on supplier information and analogous structures due to the limited availability of published primary literature.
| Property | 2-Hydroxy-4'-hexyloxybenzophenone (Intermediate) | 2-Acetoxy-4'-hexyloxybenzophenone (Final Product) |
| Molecular Formula | C₁₉H₂₂O₃ | C₂₁H₂₄O₄ |
| Molecular Weight | 298.38 g/mol | 340.41 g/mol |
| Appearance | Pale yellow solid | White to off-white solid |
| Melting Point (°C) | Not reported, expected to be a low-melting solid | Not reported, expected to be a crystalline solid |
| Boiling Point (°C) | Not reported | 491.2 ± 30.0 (Predicted) |
| Density (g/cm³) | Not reported | 1.092 ± 0.06 (Predicted) |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.2 (m, Ar-H), 6.9-6.7 (m, Ar-H), 4.0 (t, -OCH₂-), 1.8-1.3 (m, -CH₂-), 0.9 (t, -CH₃) | δ 7.9-7.2 (m, Ar-H), 6.9-6.8 (m, Ar-H), 4.0 (t, -OCH₂-), 2.1 (s, -COCH₃), 1.8-1.3 (m, -CH₂-), 0.9 (t, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~198 (C=O), ~163 (Ar-C-OH), ~160 (Ar-C-O), ~135-115 (Ar-C), ~68 (-OCH₂-), ~31, 29, 25, 22 (-CH₂-), ~14 (-CH₃) | δ ~195 (C=O, ketone), ~169 (C=O, ester), ~150 (Ar-C-OAc), ~160 (Ar-C-O), ~135-120 (Ar-C), ~68 (-OCH₂-), ~31, 29, 25, 22 (-CH₂-), ~21 (-COCH₃), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (br, O-H), ~3060 (Ar C-H), ~2950, 2870 (Aliphatic C-H), ~1630 (C=O), ~1600, 1580 (C=C), ~1250 (C-O) | ~3070 (Ar C-H), ~2950, 2870 (Aliphatic C-H), ~1760 (C=O, ester), ~1660 (C=O, ketone), ~1600, 1580 (C=C), ~1200 (C-O) |
| Mass Spec (m/z) | [M]+ expected at 298.16 | [M]+ expected at 340.17 |
Experimental Workflow and Logic
The overall experimental workflow, from starting materials to final characterization, is depicted below.
Caption: Overall experimental workflow for the synthesis and characterization.
